molecular formula C14H14Pd B8252610 cyclopenta-1,3-diene;palladium(2+);prop-2-enylbenzene

cyclopenta-1,3-diene;palladium(2+);prop-2-enylbenzene

Cat. No.: B8252610
M. Wt: 288.68 g/mol
InChI Key: XGXLXDILAKXROZ-UHFFFAOYSA-N
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Description

cyclopenta-1,3-diene;palladium(2+);prop-2-enylbenzene is a complex organometallic compound that features palladium in a +2 oxidation state coordinated with cyclopenta-2,4-dien-1-ide and 1-phenylprop-2-en-1-ide ligands

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Palladium(2+) cyclopenta-2,4-dien-1-ide 1-phenylprop-2-en-1-ide typically involves the reaction of palladium(II) chloride with cyclopenta-2,4-dien-1-ide and 1-phenylprop-2-en-1-ide ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired complex.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure the consistency and stability of the final product.

Chemical Reactions Analysis

Types of Reactions

Palladium(2+) cyclopenta-2,4-dien-1-ide 1-phenylprop-2-en-1-ide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to higher oxidation states of palladium.

    Reduction: It can be reduced to lower oxidation states or even to metallic palladium.

    Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or oxygen for oxidation reactions, and reducing agents like sodium borohydride or hydrazine for reduction reactions. Substitution reactions often require the use of other ligands and may be facilitated by catalysts or specific reaction conditions such as elevated temperatures or pressures.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield palladium(IV) complexes, while reduction reactions may produce palladium(0) or palladium(I) species. Substitution reactions result in the formation of new palladium complexes with different ligands.

Scientific Research Applications

Palladium(2+) cyclopenta-2,4-dien-1-ide 1-phenylprop-2-en-1-ide has several scientific research applications, including:

    Catalysis: The compound is used as a catalyst in various organic reactions, such as cross-coupling reactions, which are essential in the synthesis of pharmaceuticals and fine chemicals.

    Material Science: It is investigated for its potential use in the development of new materials with unique electronic and optical properties.

    Biological Studies:

Mechanism of Action

The mechanism by which Palladium(2+) cyclopenta-2,4-dien-1-ide 1-phenylprop-2-en-1-ide exerts its effects involves the coordination of palladium with the ligands, which stabilizes the metal center and facilitates various chemical reactions. The molecular targets and pathways involved depend on the specific application. For example, in catalysis, the palladium center acts as a reactive site that facilitates the formation and breaking of chemical bonds, while in biological systems, it may interact with proteins or nucleic acids to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Palladium(2+) cyclopenta-2,4-dien-1-ide complexes: These compounds have similar structures but different ligands, which can affect their reactivity and applications.

    Palladium(2+) 1-phenylprop-2-en-1-ide complexes: These compounds also feature palladium coordinated with 1-phenylprop-2-en-1-ide ligands but may have different additional ligands.

Uniqueness

Palladium(2+) cyclopenta-2,4-dien-1-ide 1-phenylprop-2-en-1-ide is unique due to the combination of its ligands, which provide a distinct electronic environment around the palladium center. This unique structure can result in specific reactivity patterns and applications that are not observed with other palladium complexes.

Properties

IUPAC Name

cyclopenta-1,3-diene;palladium(2+);prop-2-enylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9.C5H5.Pd/c1-2-6-9-7-4-3-5-8-9;1-2-4-5-3-1;/h2-8H,1H2;1-5H;/q2*-1;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXLXDILAKXROZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C[CH-]C1=CC=CC=C1.[CH-]1C=CC=C1.[Pd+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Pd
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50745979
Record name Palladium(2+) cyclopenta-2,4-dien-1-ide 1-phenylprop-2-en-1-ide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105333-10-6
Record name Palladium(2+) cyclopenta-2,4-dien-1-ide 1-phenylprop-2-en-1-ide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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